Cas no 128495-45-4 ((4-Fluoro-3-methoxyphenyl)methanol)

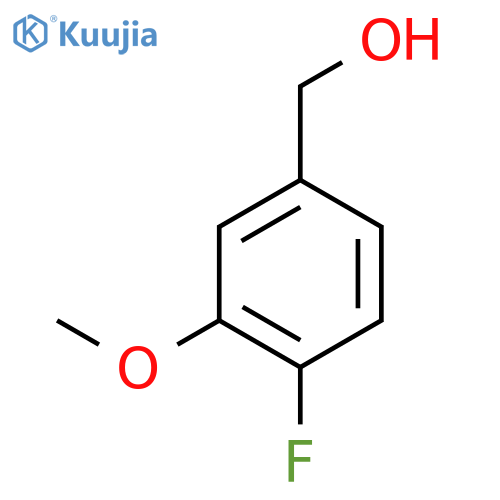

128495-45-4 structure

商品名:(4-Fluoro-3-methoxyphenyl)methanol

(4-Fluoro-3-methoxyphenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (4-Fluoro-3-methoxyphenyl)methanol

- 4-Fluoro-3-methoxybenzyl alcohol

- Benzenemethanol,4-fluoro-3-methoxy-

- RARECHEM AL BD 0389

- 2-Fluoro-5-(hydroxymethyl)anisole, (4-Fluoro-3-methoxyphenyl)methanol

- 4-Fluoro-3-methoxybenzylalcohol97%

- 4-Fluoro-3-methoxybenzyl alcohol 97%

- BenzeneMethanol, 4-fluoro-3-Methoxy-

- FT-0625139

- EN300-116257

- CS-W016238

- Benzyl alcohol, 4-fluoro-3-methoxy-

- Benzoic alcohol, 4-fluoro-3-methoxy-

- A805828

- CL8731

- (4-Fluoro-3-methoxyphenyl) methanol

- SCHEMBL695880

- 4-fluoro-3-methoxybenzyl alcohol, AldrichCPR

- DTXSID70343971

- 4-FLUORO-3-METHOXYBENZYLALCOHOL

- AM20020368

- (4-Fluoro-3-methoxyphenyl)methanol #

- MFCD00272133

- 4-fluoro-3-methoxybenzyl-alcohol

- 128495-45-4

- Z1201620066

- FS-1329

- AKOS005254661

- (4-fluoro-3-methoxy-phenyl)methanol

- Benzoic alcohol, 4-fluoro-5-methoxy-

- FT-0659237

- (4-fluoro-3-methoxy-phenyl)-methanol

- BBL100419

- STL554213

-

- MDL: MFCD00272133

- インチ: InChI=1S/C8H9FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3

- InChIKey: FZEDGSMVRLKUOQ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(CO)=CC=1OC

計算された属性

- せいみつぶんしりょう: 156.05900

- どういたいしつりょう: 156.059

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 29.5A^2

じっけんとくせい

- 密度みつど: 1.187

- ゆうかいてん: 48-49 ºC

- ふってん: 260 ºC

- フラッシュポイント: 126 ºC

- 屈折率: 1.51

- PSA: 29.46000

- LogP: 1.32660

(4-Fluoro-3-methoxyphenyl)methanol セキュリティ情報

- 危険カテゴリコード: 36/37/38-22

- セキュリティの説明: S26; S36

-

危険物標識:

- セキュリティ用語:S26-36

- リスク用語:R36/37/38

(4-Fluoro-3-methoxyphenyl)methanol 税関データ

- 税関コード:2909499000

- 税関データ:

中国税関コード:

2909499000概要:

29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

(4-Fluoro-3-methoxyphenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015000304-500mg |

4-Fluoro-3-methoxybenzyl alcohol |

128495-45-4 | 97% | 500mg |

831.30 USD | 2021-06-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F83480-1g |

(4-Fluoro-3-methoxyphenyl)methanol |

128495-45-4 | 97% | 1g |

¥332.0 | 2023-09-07 | |

| Enamine | EN300-116257-10.0g |

(4-fluoro-3-methoxyphenyl)methanol |

128495-45-4 | 95% | 10.0g |

$166.0 | 2023-07-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H31897-10g |

4-Fluoro-3-methoxybenzyl alcohol, 95% |

128495-45-4 | 95% | 10g |

¥3836.00 | 2022-10-18 | |

| eNovation Chemicals LLC | D711200-100g |

4-Fluoro-3-methoxybenzyl alcohol |

128495-45-4 | 95% | 100g |

$960 | 2024-06-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F132370-10g |

(4-Fluoro-3-methoxyphenyl)methanol |

128495-45-4 | 95% | 10g |

¥1282.90 | 2023-09-02 | |

| TRC | F599335-50mg |

4-Fluoro-3-methoxybenzyl Alcohol |

128495-45-4 | 50mg |

$ 65.00 | 2022-06-04 | ||

| TRC | F599335-100mg |

4-Fluoro-3-methoxybenzyl Alcohol |

128495-45-4 | 100mg |

$ 80.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-MK675-200mg |

4-Fluoro-3-methoxybenzyl alcohol |

128495-45-4 | 95% | 200mg |

¥115.0 | 2022-02-28 | |

| Chemenu | CM304391-5g |

(4-Fluoro-3-methoxyphenyl)methanol |

128495-45-4 | 95% | 5g |

$86 | 2022-06-13 |

(4-Fluoro-3-methoxyphenyl)methanol 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

128495-45-4 ((4-Fluoro-3-methoxyphenyl)methanol) 関連製品

- 178974-59-9(2-Fluoro-3-methoxybenzyl Alcohol)

- 68359-53-5((4-Fluoro-3-phenoxyphenyl)methanol)

- 96047-32-4(3-Fluoro-4-methoxybenzyl Alcohol)

- 368-21-8(1-Benzyloxy-2-fluoro-benzene)

- 81228-25-3(4-(Benzyloxy)-3-fluorophenol)

- 706786-41-6(3,5-Difluoro-4-methoxybenzyl alcohol)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:128495-45-4)(4-Fluoro-3-methoxyphenyl)methanol

清らかである:99%/99%

はかる:25g/100g

価格 ($):192.0/766.0

atkchemica

(CAS:128495-45-4)(4-Fluoro-3-methoxyphenyl)methanol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ